Product packaging for Bis(2,4-dichlorobenzoyl) peroxide(Cat. No.:CAS No. 133-14-2)

Bis(2,4-dichlorobenzoyl) peroxide

Cat. No.: B094600
CAS No.: 133-14-2
M. Wt: 380 g/mol
InChI Key: WRXCBRHBHGNNQA-UHFFFAOYSA-N
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Description

Bis(2,4-dichlorobenzoyl) peroxide (CAS 133-14-2), also known as DCBP, is an organic peroxide with the molecular formula C₁₄H₆Cl₄O₄ and a molecular weight of 380.0 g/mol . It is commonly supplied as a stable paste formulation, often at 50% concentration in a carrier like poly(dimethylsiloxane) for safe handling and processing . The primary application of this compound is as a high-performance crosslinking initiator (or curing agent) in the production of silicone rubber . Its mechanism of action involves thermal decomposition during the hot-curing process, generating free radicals that initiate the crosslinking of alkylsiloxane chains, thereby forming a robust elastomeric network . Safe processing is achieved at temperatures around 75°C, with a typical rheometer ts2 time greater than 20 minutes, while efficient crosslinking occurs at approximately 90°C . Beyond silicone rubber, this peroxide serves as a catalyst in pharmaceutical manufacturing, facilitating the polymerization of specific monomers to create pharmaceutical-grade polymers . It is also listed as an authorized substance in 21 CFR 177.2600 for use in food contact materials . A critical area of ongoing research involves the compound's decomposition pathway. When heated during curing, it decomposes into 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and the polychlorinated biphenyl (PCB) congeners PCB-47, PCB-51, and PCB-68 . These PCBs are classified as unintentionally produced pollutants and have been detected in environmental samples from production sites and in the biomonitoring of facility workers . This makes the compound highly valuable for research aimed at understanding and mitigating occupational exposure and environmental contamination . Consequently, it is essential to handle this material exclusively in controlled laboratory settings with appropriate safety measures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H6Cl4O4 B094600 Bis(2,4-dichlorobenzoyl) peroxide CAS No. 133-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dichlorobenzoyl) 2,4-dichlorobenzenecarboperoxoate
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InChI

InChI=1S/C14H6Cl4O4/c15-7-1-3-9(11(17)5-7)13(19)21-22-14(20)10-4-2-8(16)6-12(10)18/h1-6H
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InChI Key

WRXCBRHBHGNNQA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=C(C=C(C=C2)Cl)Cl
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Molecular Formula

C14H6Cl4O4
Record name DI-(2,4-DICHLOROBENZOYL) PEROXIDE
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Record name DI-(2,4-DICHLOROBENZOYL) PEROXIDE, [<= 52% AS A PASTE]
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DSSTOX Substance ID

DTXSID4044539
Record name Bis(2,4-dichlorophenyl)peroxyanhydride
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Molecular Weight

380.0 g/mol
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Physical Description

Not shipped or stored at concentrations higher than 75%, because of explosion hazard. Mixed with water., Other Solid, Paste; [ECHA REACH Registrations] 50% in poly(dimethylsiloxane): Off-white paste with mild odor; [Gelest MSDS]
Record name DI-(2,4-DICHLOROBENZOYL) PEROXIDE
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Record name Peroxide, bis(2,4-dichlorobenzoyl)
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Record name Bis(2,4-dichlorobenzoyl) peroxide
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CAS No.

133-14-2
Record name DI-(2,4-DICHLOROBENZOYL) PEROXIDE
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Record name DI-(2,4-DICHLOROBENZOYL) PEROXIDE, [<= 52% AS A PASTE]
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Record name 2,4-Dichlorobenzoyl peroxide
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Record name Bis(2,4-dichlorobenzoyl)peroxide
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Record name Peroxide, bis(2,4-dichlorobenzoyl)
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Synthesis and Advanced Preparation Methodologies of Bis 2,4 Dichlorobenzoyl Peroxide

Reaction Pathways for Peroxide Bond Formation

The formation of the peroxide bond in Bis(2,4-dichlorobenzoyl) peroxide is a critical step in its synthesis, primarily achieved through the reaction of an acyl chloride with a peroxide source.

Investigation of Biphasic Reaction Systems

The synthesis of this compound is often carried out in a biphasic system, which typically consists of an organic solvent and an aqueous phase. The 2,4-dichlorobenzoyl chloride is dissolved in an organic solvent, such as chloroform (B151607) or a solvent oil, forming the organic phase. google.comchemicalbook.com The hydrogen peroxide and an alkaline medium are present in the aqueous phase. This biphasic approach helps to control the reaction rate and manage the heat generated during the exothermic reaction. Vigorous stirring is essential to ensure sufficient interfacial area for the reaction to proceed efficiently between the reactants in the two phases.

Role of Alkaline Media in Synthesis Optimization

The presence of an alkaline medium, typically an aqueous solution of a base like sodium hydroxide (B78521), is crucial for the synthesis. google.com The base serves two primary functions. Firstly, it deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO⁻), which is a more potent nucleophile than hydrogen peroxide itself. This enhances the rate of the nucleophilic attack on the acyl chloride. Secondly, the base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the condensation reaction, driving the equilibrium towards the formation of the desired peroxide product. Careful control of the pH and the concentration of the alkaline media is necessary to optimize the reaction and prevent side reactions or decomposition of the product.

Methodological Enhancements in Laboratory and Industrial Scale Synthesis

To improve the efficiency, safety, and product quality of this compound synthesis, various methodological enhancements have been developed for both laboratory and industrial-scale production.

Impact of Surfactants and Dispersants on Reaction Efficiency and Product Purity

The use of surfactants and dispersing agents has been shown to significantly improve the synthesis of this compound, particularly in biphasic systems. These additives help to create a stable emulsion, increasing the interfacial area between the organic and aqueous phases and thereby enhancing the reaction rate and efficiency. The addition of dispersants such as gelatin or polyvinyl alcohol (PVA) has been reported to yield product purities of up to 98% and yields exceeding 95%. google.comgoogle.com These agents also contribute to the formation of a powdery product with uniform granularity, which can be a challenge in their absence. google.comgoogle.com

Sodium lauryl sulfate (B86663) (SLS) is a specific surfactant that has been effectively employed in the synthesis of this compound to create a stabilized emulsion. chemicalbook.com In a typical procedure, SLS is added to the aqueous phase containing hydrogen peroxide and sodium hydroxide. chemicalbook.com The 2,4-dichlorobenzoyl chloride, dissolved in an organic solvent, is then added dropwise to this emulsion under controlled temperature conditions, typically between 5°C and 10°C. chemicalbook.com This technique facilitates a controlled reaction, leading to high-purity powdered this compound with yields around 85.83% and purities as high as 99.78%. chemicalbook.com

Below is a table summarizing the reaction conditions and outcomes using Sodium Lauryl Sulfate as an emulsifier:

ParameterValue
SurfactantSodium Lauryl Sulfate
Reactant 12,4-dichlorobenzoyl chloride (in chloroform)
Reactant 2Hydrogen Peroxide (aqueous)
BaseSodium Peroxide
Temperature5 - 10 °C
Reaction Time4 hours
Yield85.83%
Purity99.78%
Reference chemicalbook.com

The following table outlines a patented method for preparing high-purity this compound powder using a dispersant:

ParameterEmbodiment 1Embodiment 2
DispersantGelatin (5% m/m solution)PVA (5% m/m solution)
BaseSodium Hydroxide (20% m/m)Sodium Hydroxide (20% m/m)
Peroxide SourceHydrogen Peroxide (27.5%)Hydrogen Peroxide (27.5%)
Acyl Chloride2,4-dichlorobenzoyl chloride (in solvent oil)2,4-dichlorobenzoyl chloride (in solvent oil)
Reaction Temperature25 - 30 °C25 - 30 °C
Product Purity98%96%
Yield95%95%
Reference google.com google.com
Application of Poly(vinyl alcohol) and Gelatin as Dispersants

In the synthesis of this compound, achieving a uniform and fine particle size is paramount for its performance as a polymerization initiator. This is often accomplished through suspension polymerization techniques where dispersants or protective colloids are employed. Poly(vinyl alcohol) (PVA) and gelatin have been identified as effective dispersants in this process. google.com

Poly(vinyl alcohol) acts as a protective colloid, adsorbing onto the surface of the newly formed this compound particles. kpi.ua This adsorbed layer provides steric hindrance, preventing the agglomeration of particles and ensuring a stable dispersion in the aqueous phase. nih.govresearchgate.net The effectiveness of PVA is influenced by its degree of hydrolysis and molecular weight, which determine its solubility and surface activity. kpi.ua In a typical process, a 5-10% aqueous solution of PVA is prepared and added to the reaction mixture to constitute 0.1-1% of the total aqueous phase. google.com

Gelatin, a natural protein, also functions as a protective colloid. nano-lab.com.tr Its amphiphilic nature allows it to stabilize the emulsion of the organic and aqueous phases during the reaction. By forming a protective film around the precipitating peroxide particles, gelatin controls their growth and prevents the formation of large, irregular crystals. google.com The use of gelatin as a dispersant has been shown to simplify the process flow and lead to products with high purity and yield. google.com

The selection and concentration of the dispersant are critical variables that directly impact the final product's particle size distribution and, consequently, its handling and reactivity characteristics.

Precision Control of Reaction Temperature Profiles

The synthesis of diacyl peroxides, including this compound, is a highly exothermic reaction. nano-lab.com.tr Therefore, precise control over the reaction temperature is crucial to prevent thermal runaway, which could lead to decomposition of the product and pose a significant safety hazard.

Exothermic Reaction Management Strategies

Effective management of the reaction exotherm is a cornerstone of safe and efficient this compound production. The primary strategy involves the slow, controlled addition of the 2,4-dichlorobenzoyl chloride to the cooled alkaline hydrogen peroxide solution. This allows the heat generated by the reaction to be effectively dissipated.

Industrial-scale production relies on robust cooling systems, such as jacketed reactors with chilled water or brine circulation, to maintain the desired reaction temperature. The reaction is typically conducted at temperatures between 10°C and 40°C. google.comgoogle.com Maintaining the temperature within this range is a balance between achieving a reasonable reaction rate and preventing the thermal decomposition of the peroxide product.

Continuous monitoring of the internal temperature of the reactor is essential. Automated systems can be employed to adjust the addition rate of the acyl chloride or the flow of coolant to maintain a stable temperature profile. In the event of a temperature excursion, emergency cooling systems or the addition of a reaction inhibitor may be necessary.

Influence of Low-Temperature Quenching on Yield

Following the completion of the reaction, a low-temperature quenching step is often employed to rapidly cool the reaction mixture and precipitate the this compound product. This step is critical for maximizing the yield and ensuring the purity of the final product.

One documented procedure involves adding the organic phase of the reaction mixture to methanol (B129727), which has been pre-cooled to -15°C. chemicalbook.com This rapid reduction in temperature significantly decreases the solubility of the peroxide in the solvent mixture, leading to its precipitation out of the solution. The low temperature also minimizes the potential for decomposition of the product during the isolation process.

This low-temperature quenching and subsequent filtration and drying at a controlled temperature (e.g., 50°C) has been shown to produce this compound with a high yield and purity. chemicalbook.com

ParameterValueReference
Quenching SolventMethanol chemicalbook.com
Quenching Temperature-15°C chemicalbook.com
Resulting Yield85.83% chemicalbook.com
Resulting Purity99.78% chemicalbook.com

Optimization of Stirring Regimes for Homogeneity and Particle Morphology

The agitation or stirring regime during the synthesis of this compound plays a crucial role in ensuring the homogeneity of the reaction mixture and influencing the morphology of the final crystalline product. The reaction is typically a two-phase system (aqueous and organic), and effective stirring is necessary to maximize the interfacial area between the reactants, thereby enhancing the reaction rate. mdpi.com

The stirring speed has a direct impact on the particle size of the precipitated peroxide. researchgate.netatlantis-press.com An increase in agitation speed generally leads to a smaller mean crystal size due to enhanced nucleation rates and increased shear forces that can lead to crystal fragmentation. researchgate.netaiche.org However, excessive agitation can also lead to the formation of very fine particles that may be difficult to filter, or in some cases, can promote agglomeration due to increased particle-particle collision frequency. researchgate.net

The optimal stirring speed is therefore a balance between achieving good mixing and controlling the particle size distribution. For instance, in suspension polymerization processes, which share similarities with the synthesis of this compound, there is often an optimal agitator speed for a given reactor and dispersant system that results in a more uniform particle size distribution. The goal is to create a well-mixed suspension while avoiding the formation of vortexes and air entrainment. researchgate.net The resulting particle morphology, whether it be fine powders or small, uniform beads, is a direct consequence of the interplay between the stirring regime, the choice of dispersant, and the rate of precipitation.

Post-Synthesis Purification Protocols

To meet the stringent requirements for its use in various industries, this compound must be purified after synthesis to remove unreacted starting materials, by-products such as 2,4-dichlorobenzoic acid, and residual solvents.

Crystallization Techniques for Enhanced Purity

Crystallization is the most common and effective method for the purification of solid organic compounds like this compound. orgsyn.org The principle behind this technique is the difference in solubility of the compound and its impurities in a given solvent or solvent system at different temperatures.

A common method for the purification of this compound involves recrystallization from a mixture of chloroform and methanol. orgsyn.org The crude product is dissolved in a minimal amount of hot chloroform, and then methanol is added to precipitate the purified peroxide as the solution cools. This process is effective in removing more soluble impurities that remain in the solvent.

Another approach involves washing the crude product with hot water (around 30°C) followed by de-salted water washes to remove water-soluble impurities. google.com For further purification, the peroxide can be dissolved in a solvent like chloroform and then reprecipitated by the addition of a non-solvent such as methanol. orgsyn.org The choice of solvents is critical; the ideal solvent system is one in which the peroxide is highly soluble at higher temperatures and poorly soluble at lower temperatures, while the impurities remain soluble at low temperatures.

Residual Chloride Ion Removal through Washing Protocols

A critical step in the manufacturing of high-purity this compound is the removal of residual ions, particularly chloride, which originates from the starting material, 2,4-dichlorobenzoyl chloride, and inorganic by-products like sodium chloride. google.comwikipedia.org The presence of such impurities can affect the product's stability and performance. Effective purification is typically achieved through a series of washing and separation protocols following the primary reaction.

The crude product, an insoluble solid, is separated from the reaction mother liquor, which contains the bulk of water-soluble impurities. google.com This is followed by one or more washing steps. One documented method involves washing the filtered precipitate with a significant volume of cold water to remove soluble salts. researchgate.net Another detailed procedure specifies adding water to the reaction mixture, stirring, and then performing a liquid-liquid separation using a separatory funnel to isolate the organic layer containing the peroxide from the aqueous layer. chemicalbook.com

For enhanced purity, more rigorous washing protocols are employed. A patent for preparing high-purity this compound powder describes an initial wash with hot water (at 30°C), followed by two to three washes with de-salted water. google.com This multi-step washing ensures the thorough removal of the reaction mother liquor and residual salts. google.com After washing, the product is typically dried at a controlled low temperature (e.g., 50°C) to yield the final, purified powder. chemicalbook.com In some procedures, the organic phase containing the product is quenched in cold methanol, which causes the peroxide to precipitate, leaving impurities in the solvent, followed by filtration and drying. chemicalbook.com

Comparative Analysis of Synthetic Routes for Yield and Stability Enhancement

The selection of a synthetic route for this compound is governed by the desired product characteristics, primarily yield and thermal stability. Different methodologies, from traditional single-component syntheses to more advanced hybrid compositions, offer distinct advantages.

Traditional Single-Component Acyl Chloride Synthesis

The conventional and most widely used method for synthesizing this compound involves the reaction of a single acyl chloride component, 2,4-dichlorobenzoyl chloride, with a source of peroxide in an alkaline medium. google.comwikipedia.org This synthesis is a type of diacylation of a peroxide source.

The general reaction involves treating hydrogen peroxide with two equivalents of 2,4-dichlorobenzoyl chloride in the presence of a base, such as sodium hydroxide. google.comwikipedia.org Alternatively, a pre-formed peroxide salt like sodium peroxide can be used. google.comchemicalbook.com The reaction is typically carried out in a two-phase system, often using an organic solvent like chloroform or a specialized solvent oil to dissolve the acyl chloride. google.comchemicalbook.com

To improve the reaction's efficiency and the quality of the final product, dispersing agents such as gelatin or polyvinyl alcohol may be added to the aqueous phase. google.com These agents help create a stable emulsion, facilitating a more uniform reaction and preventing the formation of irregular, low-purity product agglomerates. google.com Careful control of reaction parameters is crucial; the temperature is typically maintained at a low level (e.g., 5-10°C or 25-30°C) to prevent premature decomposition of the peroxide product. google.comchemicalbook.com The acyl chloride solution is added dropwise over a period of time to manage the exothermic nature of the reaction. google.comchemicalbook.com

Following the reaction, the product is isolated through filtration and subjected to washing protocols as described previously. This traditional route is capable of producing this compound with high purity and yield.

Interactive Table: Comparative Data on Traditional Synthesis of this compound

Parameter Value Source
Purity >98% google.com
Yield >95% google.com
Purity (Alternative Method) 99.78 wt% chemicalbook.com
Yield (Alternative Method) 85.83% chemicalbook.com
Starting Material 2,4-dichlorobenzoyl chloride google.comgoogle.comchemicalbook.com
Reagents Hydrogen peroxide, Sodium hydroxide (or Sodium peroxide) google.comgoogle.comchemicalbook.com
Dispersing Agent Gelatin or Polyvinyl alcohol (PVA) google.com
Reaction Temperature 10-40°C google.com
Reaction Temperature (Alternative) 5-10°C chemicalbook.com

Hybrid Peroxide Compositions with Enhanced Thermal Stability

While the traditional synthesis is effective, research into organic peroxides includes the development of hybrid or "asymmetrical" compositions to enhance specific properties, most notably thermal stability. google.com The thermal stability of a peroxide is a critical factor, as it dictates its storage requirements and decomposition kinetics, which are essential for its application as an initiator. researchgate.net The decomposition of diacyl peroxides proceeds via the homolytic cleavage of the weak O-O bond. researchgate.netrsc.org The stability of this bond can be influenced by the nature of the acyl groups attached to it.

The formation of asymmetrical diacyl peroxides, where the two acyl groups are different (R-C(=O)-O-O-C(=O)-R'), is a known strategy in organic peroxide chemistry. google.com The introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties, which can, in turn, affect the energy required to break the peroxide bond.

A theoretical approach to enhancing the thermal stability of this compound involves creating a hybrid peroxide by integrating a different acyl chloride, such as a fluorobenzoyl chloride, into the synthesis. General methods for producing unsymmetrical diacyl peroxides include reacting an acyl chloride with a peroxyacid. wikipedia.org

Decomposition Kinetics, Mechanisms, and Stability Profiling of Bis 2,4 Dichlorobenzoyl Peroxide

Elucidation of Thermal Decomposition Pathways

The thermal decomposition of bis(2,4-dichlorobenzoyl) peroxide (DCBP) is a complex process involving the generation of free radicals and the formation of various primary and secondary products. Due to its peroxy group (-O-O-), DCBP is thermally unstable, and its decomposition can be initiated by heat. researchgate.net

Free Radical Generation Mechanisms

The decomposition of this compound is initiated by the generation of free radicals. The peroxy bond (-O-O-) within the molecule is inherently weak and susceptible to cleavage upon heating, which leads to the formation of highly reactive radical species. This process is central to its function as a radical initiator in polymerization reactions.

Homolytic Cleavage of the Peroxy Bond

The primary step in the thermal decomposition of this compound is the homolytic cleavage of the oxygen-oxygen single bond in the peroxide group. rsc.org This bond scission results in the formation of two 2,4-dichlorobenzoyloxy radicals. This homolytic cleavage is a characteristic reaction of organic peroxides and is the key step that initiates subsequent decomposition and polymerization reactions. rsc.org

Formation of Primary and Secondary Decomposition Products

Following the initial homolytic cleavage, the resulting 2,4-dichlorobenzoyloxy radicals can undergo further reactions, leading to a variety of decomposition products. During the hot curing process in silicone rubber production, DCBP decomposes into several key compounds. nih.govacs.org

Primary decomposition products include 2,4-dichlorobenzoic acid and 1,3-dichlorobenzene (B1664543). nih.govacs.orgresearchgate.net Additionally, the decomposition process can lead to the formation of various polychlorinated biphenyl (B1667301) (PCB) congeners. nih.govacs.org Specifically, PCB-47, PCB-51, and PCB-68 have been identified as significant secondary decomposition products. nih.govacs.orgresearchgate.net Studies have also indicated the potential for the formation of di-, tri-, and tetrachlorobenzenes, as well as di- to hexachloro-biphenyls, especially when the decomposition occurs in the presence of solvents at high temperatures. researchgate.net

The table below summarizes the primary and secondary decomposition products of this compound.

Decomposition Product CategoryCompound Name
Primary Decomposition Products 2,4-Dichlorobenzoic acid
1,3-Dichlorobenzene
Secondary Decomposition Products Polychlorinated Biphenyl (PCB) Congeners
Including PCB-47, PCB-51, and PCB-68
Di-, Tri-, and Tetrachlorobenzenes
Di- to Hexachloro-biphenyls

Kinetic Modeling of Decomposition Processes

The study of the decomposition kinetics of this compound is crucial for understanding its stability and potential hazards. researchgate.net Various kinetic models and methods are employed to characterize its decomposition behavior under different thermal conditions.

Determination of Activation Energies through Iso-conversional Methods (e.g., Friedman Method)

Iso-conversional methods, such as the Friedman method, are utilized to determine the activation energy (Ea) of the decomposition process. researchgate.netresearchgate.net The activation energy represents the minimum energy required to initiate the chemical reaction. dlr.de For this compound, kinetic parameters calculated using the Friedman iso-conversional method from DSC data have indicated the possibility of autocatalysis. researchgate.netresearchgate.net Dynamic evaluations have determined the activation energy to be in the range of 232 to 236 kJ/mol. researchgate.net The exothermic onset temperature for decomposition has been identified as 98°C. researchgate.net Isothermal studies conducted at 92°C showed that the time to reach the maximum decomposition rate was less than 30 minutes, highlighting the rapid nature of the decomposition at elevated temperatures. researchgate.net

The table below presents key kinetic parameters for the thermal decomposition of this compound.

Kinetic ParameterValueMethod/Condition
Activation Energy (Ea) 232–236 kJ/molDynamic evaluation using Friedman iso-conversional method
Exothermic Onset Temperature 98°CDynamic evaluation
Time to Maximum Rate < 30 minutesIsothermal mode at 92°C
Average Decomposition Heat 605.53 J/gDifferential Scanning Calorimetry

Analysis of Time to Maximum Decomposition Rate under Isothermal Conditions

The time to maximum decomposition rate (TMR) is a critical parameter for assessing the thermal stability of this compound (DCBP). Isothermal studies, where the substance is held at a constant temperature, provide valuable data on its decomposition behavior.

Under isothermal conditions, the decomposition of DCBP has been shown to exhibit autocatalytic behavior. researchgate.netacs.org This means that one of the decomposition products acts as a catalyst, accelerating the reaction rate over time. Differential scanning calorimetry (DSC) is a common technique used to study this phenomenon. researchgate.netacs.org

In one study, isothermal DSC experiments at 92°C revealed that the time to reach the maximum decomposition rate for DCBP was less than 30 minutes. researchgate.netresearchgate.net This rapid decomposition highlights the thermal sensitivity of the compound. Due to this, it is recommended that for isothermal evaluations, the temperature should not exceed 92°C to prevent the loss of the heat-flow signal during the experiment. researchgate.netresearchgate.net

The autocatalytic nature of DCBP's decomposition is a significant safety concern, as the reaction can quickly escalate once initiated. researchgate.netacs.org A kinetic model established by simulating five isothermal curves confirmed the autocatalytic mechanism. researchgate.net The short reaction progress and high reaction rate underscore the importance of avoiding external heating and sudden energy transfer during the manufacturing, transportation, and storage of DCBP. researchgate.net

The following table summarizes key findings related to the isothermal decomposition of DCBP:

ParameterValueConditionsSource
Time to Maximum Rate< 30 minutes92°C (Isothermal) researchgate.netresearchgate.net
Recommended Max. Evaluation Temp.≤ 92°CIsothermal researchgate.netresearchgate.net
Decomposition BehaviorAutocatalyticIsothermal researchgate.netacs.org

Factors Influencing Thermal Stability and Decomposition Rate

Role of the Peroxy Group (-O-O-) in Instability

The inherent instability of this compound, like all organic peroxides, is primarily attributed to the presence of the peroxy group (-O-O-). researchgate.netpitt.edu This functional group contains a weak oxygen-oxygen single bond, which has a low bond-dissociation energy, typically ranging from 20 to 50 kcal/mol. pitt.edufsu.edu This weakness is a consequence of the molecule's electronic structure and the high electronegativity of the oxygen atoms. pitt.edu

The low bond energy makes the peroxy group susceptible to cleavage, a process that can be initiated by heat, friction, shock, or contamination. pitt.edu This initial bond-breaking step generates highly reactive free radicals. These radicals can then initiate a chain reaction, leading to the decomposition of the peroxide and the release of a significant amount of energy in the form of heat. acs.org If this heat is not dissipated quickly enough, it can lead to a rapid increase in temperature, further accelerating the decomposition rate in a self-accelerating process that can culminate in a thermal runaway or explosion. youtube.com The reactivity and instability of peroxides generally decrease as their molecular weight increases. pitt.edu

Effect of Halogen Substitution on Aromatic Moieties (Chlorine vs. Non-Halogenated Analogues)

The presence and position of halogen substituents on the aromatic rings of benzoyl peroxide derivatives significantly influence their thermal stability. In the case of this compound, the chlorine atoms play a crucial role.

Influence of Diluents and Phlegmatizing Agents (e.g., Silicone Oil, Phthalic Esters, Isohexane)

To enhance safety during handling, storage, and transportation, this compound is commonly supplied as a paste, typically containing about 50% silicone oil. vestachem.comeuropa.eu This diluent acts as a phlegmatizing agent, which serves to stabilize the peroxide and reduce its sensitivity to shock, friction, and heat. The United Nations' standards for the transport of dangerous goods mandate that the concentration of DCBP in formulations should not exceed 52% when mixed with silicone oil. acs.org

The choice of diluent is critical, as some solvents can negatively impact stability. For example, studies on other organic peroxides have shown that the solvent can influence the decomposition pathway. researchgate.net Toluene, for instance, was found to be a less suitable diluent for di-tert-butyl peroxide (DTBP) compared to other options. researchgate.net

The stability of benzoyl peroxide, a related compound, has been shown to be dependent on the solvent. researchgate.net It is less stable in polyethylene (B3416737) glycol (PEG) 400 but its stability improves with the addition of water. researchgate.net This suggests that the polarity and chemical nature of the diluent play a significant role in the decomposition kinetics. Formulations where the peroxide has lower solubility tend to exhibit greater stability. google.com

The following table indicates common diluents for DCBP:

Diluent/Phlegmatizing AgentTypical ConcentrationPurposeSource
Silicone Oil~50%Stabilization, reduce sensitivity vestachem.comeuropa.eu

Impact of Impurities and Contaminants on Thermal Runaway

The thermal stability of organic peroxides like this compound can be significantly compromised by the presence of impurities and contaminants. researchgate.netchemicalbook.com These substances can catalyze the decomposition reaction, leading to a rapid release of heat and potentially a thermal runaway. researchgate.netresearchgate.net

Common contaminants that can accelerate decomposition include:

Metal Ions: Transition metals such as iron, cobalt, manganese, nickel, and vanadium are known to be potent catalysts for peroxide decomposition. chemicalbook.comresearchgate.netchemicalbook.com Contact with metals, which can occur from storage containers or processing equipment, can therefore pose a significant hazard. researchgate.net Studies on hydrogen peroxide have shown that the catalytic effect of metal ions like Fe³⁺ can significantly increase the risk of thermal runaway. researchgate.netdaneshyari.com

Acids and Bases: Both acidic and alkaline conditions can influence the decomposition rate of peroxides. researchgate.net For instance, the presence of acids can significantly lower the decomposition temperature of some organic peroxides. researchgate.net Research on benzoyl peroxide has shown that it is unstable in the presence of certain acidic substances. researchgate.netresearchgate.net

Reducing Agents: Strong reducing agents, such as sulfides, nitrides, and hydrides, can react explosively with peroxides. chemicalbook.comchemicalbook.com

Even in dilute solutions, the presence of a catalyst as an impurity can lead to rapid decomposition and a buildup of heat. chemicalbook.comchemicalbook.com Therefore, maintaining the purity of DCBP and avoiding contact with incompatible materials is crucial for ensuring its safe handling and storage.

Effects of Water and Acidic Environments on Decomposition Onset

The presence of water and the acidity of the environment can have a notable impact on the decomposition onset and stability of this compound and related compounds.

While DCBP itself is often formulated with water (in addition to a phlegmatizing agent), the stability of peroxides in aqueous environments can be complex. haz-map.com For the related benzoyl peroxide, the addition of water to solvents like polyethylene glycol, where it is unstable, can actually improve its stability. researchgate.net This is attributed to the low solubility of benzoyl peroxide in water, and in suspension formulations, lower solubility generally correlates with better stability. researchgate.netgoogle.com

However, acidic environments generally tend to decrease the stability of peroxides. Studies on other organic peroxides have demonstrated that acids can significantly lower the decomposition temperature. researchgate.net For example, research on benzoyl peroxide has shown its instability in the presence of certain acidic substances. researchgate.netresearchgate.net The degradation of 2,4-dichlorophenoxyacetic acid, a compound with a similar dichlorinated benzene (B151609) ring structure, is more effective in acidic solutions. mdpi.com The interaction with acids can lead to a more rapid decomposition, increasing the risk of a thermal runaway.

Mechanistic Studies and Applications in Polymerization Science

Initiation of Vinyl Monomer Polymerization

Bis(2,4-dichlorobenzoyl) peroxide is an effective initiator for the free-radical polymerization of vinyl monomers. Its utility stems from the relative instability of the oxygen-oxygen single bond within the peroxide group, which can be cleaved under thermal conditions to generate reactive free radicals. These radicals are responsible for initiating the polymerization chain reaction.

The polymerization of styrene (B11656) initiated by this compound follows a classic free-radical mechanism, which consists of three primary stages: initiation, propagation, and termination. fujifilm.comlibretexts.org

Initiation: This stage involves two key steps. First, the this compound molecule undergoes thermal decomposition (homolytic cleavage) to yield two 2,4-dichlorobenzoyloxy radicals. open.edu This is the rate-determining step for the initiation process. Subsequently, these radicals can initiate a polymer chain by adding to a styrene monomer molecule. The addition occurs at the double bond of the vinyl group, forming a new, more stable benzyl-type radical. ijcrt.org

Step 1: Decomposition of the Initiator (C₇H₃Cl₂O₂)₂ → 2 C₇H₃Cl₂O• (this compound → 2,4-Dichlorobenzoyloxy radical)

Step 2: Addition to Monomer C₇H₃Cl₂O• + C₈H₈ → C₁₅H₁₁Cl₂O₂• (2,4-Dichlorobenzoyloxy radical + Styrene → Initiated Styrene Radical)

Propagation: The newly formed radical from the initiation step is highly reactive and proceeds to react with successive styrene monomers. fujifilm.com In each step, a monomer unit is added to the growing polymer chain, and the radical active center is regenerated at the end of the newly added unit. libretexts.orgyoutube.com This process repeats rapidly, leading to the formation of a long polystyrene chain.

C₁₅H₁₁Cl₂O₂• + n(C₈H₈) → C₁₅H₁₁Cl₂O₂(C₈H₈)ₙ• (Initiated Styrene Radical + n Styrene Monomers → Growing Polystyrene Chain)

Termination: The polymerization process eventually ceases through termination reactions, which eliminate the free radicals and result in a stable polymer molecule. Termination can occur through two primary mechanisms:

Combination (or Coupling): Two growing polymer chains react with each other to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing chain to another. This results in two polymer molecules, one with a saturated end group and another with an unsaturated end group.

The concentration of this compound has a significant and predictable effect on both the rate of polymerization and the final molecular weight of the resulting polymer.

Molecular Weight: Conversely, the average molecular weight of the polymer is inversely related to the initiator concentration. researchgate.net A higher initiator concentration leads to the initiation of a larger number of polymer chains. Since the total amount of monomer is finite, these numerous chains will have a shorter average length before termination occurs. This results in a polymer with a lower average molecular weight. nih.gov

The table below illustrates the general relationship between initiator concentration and key polymerization parameters.

Initiator ConcentrationRate of Radical GenerationNumber of Polymer ChainsPolymerization RateAverage Molecular Weight
LowLowLowLowHigh
HighHighHighHighLow

This table presents a conceptual relationship based on established principles of free-radical polymerization.

Ea = Eaₚ + (Eaᵢ / 2) - (Eaₜ / 2)

The decomposition of the initiator is the most temperature-sensitive step, possessing the highest activation energy. Therefore, the selection of an initiator like this compound is often based on its half-life at a given temperature, which ensures a suitable rate of radical generation for a specific polymerization process. pergan.com

Cross-linking Chemistry in Elastomeric Systems

This compound is a particularly effective cross-linking agent, or curing agent, for various elastomers, most notably silicone rubbers. google.com Cross-linking transforms the raw, gummy polymer into a durable, elastic material by creating a three-dimensional molecular network. pergan.com

This compound is widely used for the cross-linking of hot-vulcanized (HTV) silicone rubbers. pergan.com It is recognized as a highly efficient cross-linking agent, valued for its high cross-linking rate and its unique ability to be used in continuous hot air vulcanization (HAV) processes. google.comgoogle.com This process involves passing extruded silicone profiles, such as tubes or wire coatings, through a hot air furnace at temperatures around 150-400°C to achieve rapid curing. google.comspecialchem.com

During the curing process, the peroxide decomposes, and its decomposition byproducts can include 2,4-dichlorobenzoic acid and other chlorinated compounds. nih.gov The choice of peroxide is critical as it influences not only the curing characteristics but also the properties of the final product. pergan.com

The table below shows typical data for silicone rubber cured with a this compound formulation.

PropertyTest MethodUnitTypical Value
HardnessShore A-70
Tensile StrengthISO 37MPa9.5
Elongation at BreakISO 37%350
Tear StrengthASTM D624 Die BkN/m20
Specific Gravity--1.25
Test Conditions: Curing with 1.2% DBPMH (a formulation of this compound) for 10 minutes at 115°C. Data conceptualized from typical values for general-purpose silicone rubber. made-in-china.com

The mechanism of network formation in elastomeric systems like silicone rubber initiated by this compound is a free-radical process.

Initiation: The curing process begins with the thermal decomposition of the peroxide into 2,4-dichlorobenzoyloxy free radicals. This step is highly dependent on temperature. (C₇H₃Cl₂O₂)₂ --(Heat)--> 2 C₇H₃Cl₂O•

Hydrogen Abstraction: The highly reactive peroxide-derived radicals abstract hydrogen atoms from the organic (e.g., methyl) groups attached to the silicon atoms in the polysiloxane chains. This creates radical sites on the polymer backbone. Polymer-CH₃ + C₇H₃Cl₂O• → Polymer-CH₂• + C₇H₃Cl₂OOH

Cross-link Formation (Coupling): Two polymer radicals on different chains then combine (couple) to form a stable, covalent carbon-carbon bond between the chains. 2 Polymer-CH₂• → Polymer-CH₂-CH₂-Polymer

This coupling reaction, repeated throughout the polymer matrix, creates a three-dimensional network structure. researchgate.net This network restricts the movement of the polymer chains, transforming the material from a viscous liquid or soft gum into a solid, elastic rubber with improved mechanical strength, elasticity, and thermal stability. pergan.com The efficiency of the curing process is dependent on the peroxide concentration, temperature, and the presence of any other additives that might interact with the free radicals. pergan.com

Optimization of Cross-linking Efficiency under Varying Conditions

The efficiency of polymer cross-linking initiated by this compound, a diacyl peroxide, is influenced by several factors, including temperature, pressure, and the presence of an air atmosphere. yunno.netvestachem.com

Temperature: The decomposition of this compound into free radicals is a temperature-dependent process. The rate of cross-linking is directly related to the temperature at which the process is carried out. For instance, this peroxide is known for its utility in low-temperature curing of silicone rubbers. vestachem.com The half-life of the peroxide, which is the time required for half of the peroxide to decompose at a specific temperature, is a critical parameter. For this compound, the 10-hour half-life temperature is 37°C, the 1-hour half-life is at 55°C, and the 1-minute half-life is at 112°C. vestachem.com The typical cross-linking temperature is defined as the temperature at which 90% of the cross-links are formed within approximately 12 minutes. pergan.com However, it's crucial to avoid the scorch temperature, the maximum processing temperature at which the peroxide starts to decompose prematurely, leading to an early onset of cross-linking. pergan.com For some applications, a secondary, high-temperature cross-linking step is necessary to prevent issues like blooming, where unreacted components migrate to the surface of the molded product. google.com

Pressure: While some cross-linking processes, such as those for certain silicone rubbers, can be performed without external pressure using methods like hot air or infrared curing, pressure is a critical parameter in many molding applications. vestachem.comgoogle.com The application of pressure helps in achieving uniform material density and preventing the formation of voids due to trapped gases or volatile byproducts of the cross-linking reaction. The specific pressure requirements are dependent on the molding method, the type of polymer, and the desired final properties of the product. google.com

Air Atmosphere: The presence of oxygen from the air can have a significant impact on peroxide-initiated cross-linking. Oxygen can react with the free radicals generated from the peroxide, leading to the formation of less reactive peroxy radicals. This can inhibit the cross-linking process and affect the surface cure, particularly in hot air vulcanization processes. For this reason, this compound is often favored for hot air vulcanization of silicone rubber due to its high reactivity, which can overcome the inhibitory effects of oxygen. yunno.net

Below is an interactive data table summarizing the half-life data for this compound:

Challenges Posed by Carbon Blacks in Cross-linking Reactions

Carbon black is a common additive in rubber and polymer formulations, used as a reinforcing agent and pigment. However, its presence can pose significant challenges for peroxide-based cross-linking, particularly with diacyl peroxides like this compound. yunno.net The surface of carbon black can be acidic and contains various functional groups that can react with and deactivate the free radicals generated by the peroxide. This interference reduces the efficiency of the cross-linking reaction, leading to a lower cross-link density and potentially inferior mechanical properties of the final product. yunno.net

This susceptibility to interference from carbon black limits the application of diacyl peroxides in certain rubber products that require high levels of carbon black for reinforcement. yunno.net Consequently, this compound is more commonly used in applications where carbon black is not a primary component, such as in the cross-linking of silicone rubber. yunno.net

Advanced Polymer Manufacturing Applications

This compound plays a crucial role as a radical initiator in the production of a variety of advanced polymers.

Production of High-Performance Polymers

This peroxide is utilized in the synthesis of high-performance polymers such as certain types of polyvinyl chloride (PVC), rubbers, and specialty plastics. nbinno.com Its ability to initiate polymerization at relatively low temperatures makes it suitable for producing polymers where controlled reaction conditions are essential to achieve desired properties. The decomposition of this compound generates free radicals that initiate the polymerization of vinyl monomers, leading to the formation of long polymer chains.

Use in Fiber Reinforced Plastics and Composite Materials

In the realm of composite materials, this compound can be employed as a curing agent for resins used in fiber-reinforced plastics. The cross-linking of the polymer matrix around the reinforcing fibers (such as glass or carbon fibers) is essential for transferring load between the fibers and the matrix, thereby providing the composite with its high strength and stiffness. The choice of peroxide and curing conditions is critical to ensure complete and uniform curing of the resin, which directly impacts the performance of the composite material.

Applications in Specialty Coating and Adhesive Formulations

Specialty coatings and adhesives often rely on the polymerization of monomers to form a durable and adhesive film. This compound can act as an initiator in these formulations, triggering the curing process upon application. Its effectiveness at moderate temperatures is advantageous for applications where heat-sensitive substrates are involved. The cross-linked polymer network formed provides the coating or adhesive with its required mechanical strength, chemical resistance, and adhesion properties.

Role in Pharmaceutical-Grade Polymer Synthesis

A notable application of this compound is in the synthesis of pharmaceutical-grade polymers. nordmann.globalncc.ie These polymers are used in various medical applications, including drug delivery systems and medical devices. The peroxide acts as a catalyst in the polymerization of specific monomers to create biocompatible polymers with tailored mechanical properties and controlled release characteristics for therapeutic agents. nordmann.global Research has shown its effectiveness in initiating polymerization reactions that yield polymers with desirable drug release profiles, potentially leading to improved patient compliance.

The following interactive table provides an overview of the applications of this compound in advanced polymer manufacturing:

Environmental Fate, Byproducts, and Ecotoxicological Implications

Formation and Characterization of Decomposition Byproducts

The thermal decomposition of bis(2,4-dichlorobenzoyl) peroxide, a compound frequently used as an initiator in the production of silicone rubber and other polymers, leads to the formation of several notable byproducts. nih.govchemicalbook.comchemicalbook.comacs.org This decomposition process is a critical area of study due to the environmental and toxicological profiles of the resulting compounds.

Generation of 2,4-Dichlorobenzoic Acid

One of the primary decomposition products of this compound is 2,4-dichlorobenzoic acid. nih.govchemicalbook.comchemicalbook.comacs.org The formation of this acidic byproduct is a direct result of the cleavage of the peroxide bond followed by subsequent reactions of the resulting 2,4-dichlorobenzoyl radicals. This compound is a significant indicator of the degradation of the parent peroxide and has been a focus of human biomonitoring studies in occupational settings where this compound is used. nih.gov

Formation of 1,3-Dichlorobenzene (B1664543)

Another significant byproduct of the thermal decomposition of this compound is 1,3-dichlorobenzene. nih.govchemicalbook.comchemicalbook.comacs.org This volatile organic compound is formed through the decarboxylation of the 2,4-dichlorobenzoyl radical, which leads to the formation of a 2,4-dichlorophenyl radical. This radical can then abstract a hydrogen atom from the surrounding environment to form 1,3-dichlorobenzene. The presence of 1,3-dichlorobenzene is a key marker for the breakdown of this compound. researchgate.net

Inadvertent Production and Speciation of Polychlorinated Biphenyl (B1667301) (PCB) Congeners

A significant concern associated with the use of this compound is the unintentional generation of various polychlorinated biphenyl (PCB) congeners. nih.govchemicalbook.comchemicalbook.comacs.orgresearchgate.net Although the commercial production of PCBs has been banned in many countries for decades due to their persistence, bioaccumulation, and toxicity, they can still be formed as byproducts in certain chemical processes. nih.govepa.gov The decomposition of this compound has been identified as a source of specific PCB congeners in the environment and in products such as silicone rubber. researchgate.netnih.gov

Research has specifically highlighted the formation of PCB-47 (2,2',4,4'-tetrachlorobiphenyl), PCB-51 (2,2',4,6-tetrachlorobiphenyl), and PCB-68 (2,3',4,4'-tetrachlorobiphenyl) from the decomposition of this compound. nih.govchemicalbook.comchemicalbook.comacs.orgresearchgate.netmas-tp.com These particular congeners have been detected in silicone products and in environments where these products are used. researchgate.netnih.gov Their presence is a strong indicator of the use of this compound as a curing agent. Studies have shown that these non-Aroclor PCBs can be significant contributors to indoor air contamination. nih.gov

The formation of PCBs and chlorobenzenes from this compound decomposition is governed by complex radical reaction mechanisms. The initial step is the homolytic cleavage of the peroxide bond to generate two 2,4-dichlorobenzoyloxy radicals. These radicals can then undergo several competing reactions:

Decarboxylation: The 2,4-dichlorobenzoyloxy radical can lose a molecule of carbon dioxide to form a 2,4-dichlorophenyl radical. researchgate.net

Aryl Radical Reactions: The highly reactive 2,4-dichlorophenyl radicals can then participate in a variety of reactions:

Dimerization: Two 2,4-dichlorophenyl radicals can combine to form tetrachlorobiphenyls, including PCB-47. researchgate.net

Reaction with Solvent or Other Molecules: These radicals can react with other aromatic compounds present in the reaction mixture, leading to the formation of a complex mixture of PCB congeners. researchgate.netresearchgate.net This can occur through hydrogen displacement or chlorine displacement. researchgate.net

Hydrogen Abstraction: The 2,4-dichlorophenyl radical can abstract a hydrogen atom to form 1,3-dichlorobenzene. researchgate.net

The formation of various di-, tri-, and tetrachlorobenzenes, as well as di- to hexachlorobiphenyls, has been demonstrated in thermal degradation studies of this compound, both alone and in various solvents. researchgate.netresearchgate.net

The solvent environment plays a crucial role in determining the distribution of PCB congeners and other decomposition byproducts. The type of solvent can influence the reaction pathways of the aryl radicals formed during decomposition. researchgate.netresearchgate.net

Data Tables

Table 1: Major Decomposition Byproducts of this compound

Byproduct NameChemical FormulaFormation PathwayReference
2,4-Dichlorobenzoic AcidC₇H₄Cl₂O₂Cleavage of peroxide bond and subsequent radical reactions nih.gov
1,3-DichlorobenzeneC₆H₄Cl₂Decarboxylation of 2,4-dichlorobenzoyl radical and hydrogen abstraction nih.gov
PCB-47C₁₂H₆Cl₄Dimerization of 2,4-dichlorophenyl radicals nih.gov
PCB-51C₁₂H₆Cl₄Radical reactions involving 2,4-dichlorophenyl radicals nih.gov
PCB-68C₁₂H₆Cl₄Radical reactions involving 2,4-dichlorophenyl radicals nih.gov

Table 2: Influence of Solvent on PCB Migration from Silicone Rubber

Solvent TypeEffect on PCB MigrationReference
Aprotic SolventsDesorb most PCB congeners researchgate.net
Protic SolventsDo not desorb most PCB congeners researchgate.net
Decreasing PolarityFavors global migration of PCBs researchgate.net

Environmental Release and Migration Dynamics

The use of this compound as a cross-linking agent in polymer production, particularly for silicone rubber, can lead to the unintentional release of its decomposition byproducts into the environment. researchgate.netnih.gov

Emissions from Polymer Manufacturing and Product Applications

During the hot curing process of silicone rubber, this compound decomposes, forming several byproducts. nih.govchemicalbook.comacs.org These byproducts can be released into the atmosphere from manufacturing facilities. nih.gov Studies have detected significant amounts of non-Aroclor polychlorinated biphenyl (PCB) congeners, specifically PCB 47, PCB 51, and PCB 68, in the ambient air surrounding silicone rubber production sites. nih.govnih.gov These emissions can also be associated with flue gas condensate flakes, which are primarily composed of 2,4-dichlorobenzoic acid contaminated with these PCBs. nih.gov The release of these semi-volatile PCBs from finished products over time can also contribute to their presence in the environment. researchgate.net

The primary decomposition products and unintentionally formed byproducts include:

2,4-dichlorobenzoic acid nih.govacs.org

1,3-dichlorobenzene nih.govacs.org

Polychlorinated biphenyls (PCBs), such as PCB 47, PCB 51, and PCB 68 nih.govacs.org

Migration of PCBs from Cross-linked Silicone Rubber into Surrounding Media

Once formed within the silicone rubber matrix, the generated PCBs and other byproducts are not permanently bound and can migrate into surrounding media. researchgate.netresearchgate.net Research has shown that about 0.1% of the initial this compound is converted into PCBs, resulting in a PCB content of around 10 mg/kg in the silicone rubber. researchgate.netresearchgate.net

Several factors influence the rate and extent of PCB migration from silicone rubber:

Substitution Patterns: The migration of PCBs is favored by a lower level of chlorine substitution and a higher number of ortho-substituted chlorines. researchgate.netresearchgate.net A 2,5-substitution pattern on the biphenyl rings also promotes migration. researchgate.netresearchgate.net Symmetrically substituted PCBs are less affected by the type of solvent. researchgate.net

Aqueous Release of Transformation Products from Polymer Materials

The transformation products of this compound can be released from polymer materials into aqueous environments. The water solubility of this compound itself is very low, measured at 29.93 μg/L at 25°C. chemicalbook.com However, its decomposition products, including chlorinated compounds, can leach from the polymer matrix. The extent of this release is influenced by factors such as the degradation of the polymer itself, which can be initiated by UV radiation and oxygen, leading to the formation of smaller, more mobile fragments. researchgate.net

Environmental Impact Assessment

The environmental impact of this compound is primarily linked to its persistent and potentially bioaccumulative chlorinated byproducts.

Persistence and Bioaccumulation Potential of Chlorinated Byproducts

The chlorinated byproducts formed from the decomposition of this compound, particularly the unintentionally produced PCBs, are persistent in the environment. researchgate.netchemicalbook.com These compounds can accumulate in various environmental compartments and biota.

Studies have shown the presence of PCB 47, PCB 51, and PCB 68 in:

Soil: Detected in the vicinity of production sites. nih.gov

Bio-indicators: Found in plants such as dandelion and kale growing near manufacturing facilities. nih.govnih.gov This indicates uptake from the soil and atmosphere.

Food Crops: The accumulation of these PCBs in food crops has raised concerns about human health. nih.gov

The persistence of these chlorinated byproducts, coupled with their potential for bioaccumulation, highlights the long-term environmental risks associated with the use of this compound in industrial applications. The Stockholm Convention on Persistent Organic Pollutants (POPs) uses criteria such as persistence, bioaccumulation, and toxicity to classify substances of concern. nih.gov

Ecotoxicological Studies of Decomposition Products

The decomposition of this compound releases substances into the environment that have been the subject of various ecotoxicological studies. These studies help to determine the potential harm these chemicals pose to different organisms within an ecosystem.

2,4-Dichlorobenzoic Acid: While specific ecotoxicological data such as LC50 values for 2,4-dichlorobenzoic acid are not extensively documented in readily available literature, it is recognized as a degradation product of certain herbicides and has been used in studies for their determination in surface water. diva-portal.org Its presence in the environment warrants consideration due to its chemical structure, which is related to other chlorinated aromatic compounds with known toxicities.

1,3-Dichlorobenzene: This compound is known to be toxic to aquatic life, with effects that can be long-lasting. nih.govepa.gov It is characterized by low solubility in water but adsorbs strongly to organic matter. env.go.jp In aquatic environments, it is primarily found in organisms and sediments rather than dissolved in the water. ccme.ca Studies have shown that it can cause damage to the liver, kidney, thyroid, and pituitary glands in laboratory animals. epa.gov

Ecotoxicity data for 1,3-dichlorobenzene is available for several aquatic species, as detailed in the table below.

Ecotoxicity of 1,3-Dichlorobenzene
SpeciesEndpointValue (µg/L)Exposure TimeReference
Fathead minnow (Pimephales promelas)LC50779096 hours ccme.ca
Water flea (Daphnia magna)LC50487048 hours ccme.ca
Water flea (Daphnia magna)LC50808596 hours ccme.ca

Polychlorinated Biphenyls (PCBs) - Congeners 47, 51, and 68: PCBs as a group are recognized as persistent organic pollutants that are toxic, bioaccumulative, and have long-range environmental transport potential. epa.govcdc.govoctopart.comresearchgate.net They are known to cause a wide array of adverse health effects in animals, impacting the immune, reproductive, nervous, and endocrine systems. cdc.gov The specific congeners PCB-47, PCB-51, and PCB-68 have been identified as byproducts from the thermal decomposition of this compound in industrial processes. wfduk.orgepa.gov

These particular PCB congeners are noted for their neurotoxic potential. wfduk.org Studies have indicated that PCB-47 and PCB-51 exhibit weak antagonistic effects on the androgen receptor and possess weak estrogenic activity. wfduk.org Safety data for PCB 68 indicates that it is very toxic to aquatic life with long-lasting effects. carlroth.com Similarly, PCB 51 is also classified as very toxic to aquatic life with long-lasting effects. uschamber.com While comprehensive LC50 data for these specific congeners are not widely available, their classification as PCBs implies a significant potential for ecotoxicological harm.

Regulatory Frameworks and Guidelines for Environmental Discharge

The environmental discharge of this compound and its decomposition products is governed by a range of regulatory frameworks, primarily targeting the broader chemical classes to which the byproducts belong, such as dichlorobenzenes and PCBs.

General Organic Peroxides: Organic peroxides are generally regulated as hazardous waste. epa.gov Materials contaminated with them must also be treated as such, necessitating safe handling and disposal procedures to mitigate environmental release. epa.govfederalregister.gov

Dichlorobenzenes: The U.S. Environmental Protection Agency (EPA) regulates dichlorobenzenes under the Clean Water Act and the Clean Air Act. ccme.ca Several states have also established their own guidelines. For instance, New York State has set a drinking water standard for 1,3-dichlorobenzene and an ambient water quality value. epa.govepa.gov New Jersey has also established ground water and surface water quality standards for this compound. nj.gov

Polychlorinated Biphenyls (PCBs): PCBs are subject to stringent regulations due to their high toxicity and persistence in the environment. In the United States, the Toxic Substances Control Act (TSCA) banned the production, processing, and distribution in commerce of PCBs. nj.gov The EPA has established an enforceable Maximum Contaminant Level (MCL) for PCBs in public drinking water systems at 0.0005 ppm (or 0.5 µg/L). cdc.gov Industrial discharges of PCBs are prohibited under the Clean Water Act Effluent Guidelines. cdc.gov There are also detailed federal regulations (40 CFR Part 761) that govern the disposal of PCB-contaminated waste, including specific cleanup requirements for PCB remediation waste. nj.govklgates.comepa.gov Discharges from industrial facilities may also be regulated under the category of "total toxic organics." nj.gov

The following table summarizes some of the key regulatory values for the decomposition products of this compound.

Regulatory Standards and Guidelines for Decomposition Products
CompoundJurisdiction/AgencyStandard/GuidelineValueMediumReference
1,3-DichlorobenzeneNew York StateMaximum Contaminant Level (MCL)5 µg/LDrinking Water epa.gov
1,3-DichlorobenzeneNew York StateAmbient Water Quality Value3 µg/LWater epa.gov
1,3-DichlorobenzeneNew JerseyGround Water Quality Standard5 µg/LGround Water nj.gov
1,3-DichlorobenzeneCanadaInterim Water Quality Guideline150 µg/LFreshwater ccme.ca
PCBs (total)U.S. EPAMaximum Contaminant Level (MCL)0.5 µg/LDrinking Water cdc.gov
PCBs (total)U.S. EPAFreshwater Aquatic Life Criterion (24-hour average)0.014 µg/LFreshwater epa.gov
PCBs (total)U.S. EPASaltwater Aquatic Life Criterion (24-hour average)0.030 µg/LSaltwater epa.gov
Dioxin-like PCBsEuropean UnionBiota Quality Standard (QSbiota, secpois, fw) for fish3.0 x 10-4 µg WHO2005 TEQ kg-1Biota (Fish) europa.eu

Furthermore, the EPA's Effluent Limitation Guidelines for the Organic Chemicals, Plastics, and Synthetic Fibers (OCPSF) point source category (40 CFR Part 414) are applicable to facilities that manufacture these types of chemicals and have specific requirements for managing wastewater discharges. epa.govepa.gov These guidelines are periodically reviewed and updated to address emerging contaminants of concern. federalregister.govreginfo.gov

Toxicological Profile and Human Biomonitoring of Decomposition Products

Mechanisms of Biological Activity and Toxicity

The thermal decomposition of bis(2,4-dichlorobenzoyl) peroxide results in the formation of several chemical species, including 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene (B1664543), and various polychlorinated biphenyl (B1667301) (PCB) congeners, notably PCB-47, PCB-51, and PCB-68. nih.gov The toxicological profile of these decomposition products is of significant interest, particularly in occupational settings where exposure is most likely.

Cellular and Molecular Interactions

The biological activities of the decomposition products of this compound are varied and depend on the specific compound. For instance, chlorinated aromatic compounds, a class to which these decomposition products belong, can exert toxic effects through interaction with the aryl hydrocarbon receptor (AhR). wikipedia.org This interaction can lead to the transcriptional modulation of genes, resulting in adverse cellular changes. wikipedia.org

One of the decomposition products, 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorinated compound, has been shown to interact with cell membranes, causing shape changes in human erythrocytes. This effect is attributed to the herbicide's interaction with the outer layer of the red cell membrane. nih.gov Furthermore, reactive metabolites of 2,4-D have been found to bind irreversibly to liver proteins in animal studies, suggesting a potential mechanism for hepatotoxicity. pjoes.com The production and degradation of 2,4-D can lead to the formation of other toxic compounds like chlorophenols and dioxins. pjoes.com

Metabolic Pathways of Related Chlorinated Compounds

The metabolism of chlorinated aromatic compounds is a key factor in their toxicity. Generally, these compounds are not easily metabolized by many organisms. nih.govnih.gov However, specific bacteria have evolved pathways to degrade them. nih.gov In many cases, the metabolism of chlorinated aromatic compounds like chlorobenzenes and chlorophenoxy herbicides leads to the formation of chlorocatechols. epa.gov

For instance, 2,4-D is largely excreted unchanged in the urine. pjoes.com However, metabolites such as conjugates with amino acids or proteins, and 2,4-dichlorophenol (B122985) have also been identified. pjoes.com The metabolism of short-chain and medium-chain chlorinated paraffins involves dechlorination as a necessary first step, followed by degradation of the carbon chain. oaepublish.com Cytochrome P450 enzymes are implicated in this process. oaepublish.com

Assessment of Occupational Exposure and Health Effects

Workers in industries that use this compound, such as silicone rubber production, are at risk of exposure to its decomposition products. nih.gov Human biomonitoring is a critical tool for assessing this exposure and understanding potential health risks.

Human Biomonitoring Methodologies for Exposure Assessment

Advanced analytical techniques are employed to measure the internal exposure to the decomposition products of this compound. These methods include gas chromatography/mass spectrometry for analyzing PCBs in plasma and liquid chromatography/tandem mass spectrometry for quantifying urinary metabolites. acs.org

Occupational exposure to PCBs can be assessed by measuring their concentrations in blood plasma or serum. nih.gov Studies of workers in a German silicone rubber facility revealed the presence of PCB-47 and PCB-68 in over 97% of plasma samples. nih.gov The levels of these PCBs were found to be significantly correlated with each other and varied depending on the specific job task within the facility. nih.gov

Table 1: Plasma PCB Levels in Occupationally Exposed Workers

PCB CongenerDetection FrequencyMaximum Value (μg/L)
PCB-47>97%4.43
PCB-68>97%0.77

Data from a study of workers in a silicone rubber facility. nih.gov

Urine analysis is another key method for biomonitoring exposure to the decomposition products of this compound. In the same study of silicone rubber workers, several urinary metabolites were quantified. nih.gov

2,4-Dichlorobenzoic acid (2,4-DCBA), 3,5-dichlorocatechol (B76880) (3,5-DCK), 2,4-dichlorophenol (2,4-DCP), and 3,5-dichlorophenol (B58162) (3,5-DCP) were detected in more than 80% of the urine samples. nih.gov The presence and concentration of these metabolites confirm the uptake of decomposition products and highlight the importance of monitoring these markers in occupational health assessments. nih.gov

Table 2: Urinary Metabolite Levels in Occupationally Exposed Workers

Urinary MetaboliteDetection FrequencyMaximum Level (mg/L)
2,4-Dichlorobenzoic Acid (2,4-DCBA)>80%1.46
3,5-Dichlorocatechol (3,5-DCK)>80%26.92
2,4-Dichlorophenol (2,4-DCP)>80%7.68
3,5-Dichlorophenol (3,5-DCP)>80%0.39

Data from a study of workers in a silicone rubber facility. nih.gov

Correlation between Work Tasks and Exposure Levels to Decomposition Products

Occupational exposure to the decomposition products of this compound is significantly influenced by the specific tasks performed by workers, particularly in industries such as silicone rubber manufacturing. ewg.orgnih.gov Human biomonitoring studies have been instrumental in establishing a direct correlation between job roles and the internal exposure levels of metabolites like 2,4-dichlorobenzoic acid (2,4-DCBA), 2,4-dichlorophenol (2,4-DCP), and specific polychlorinated biphenyl (PCB) congeners. ewg.orgnih.gov

A study conducted in a German silicone rubber facility provides detailed insights into this correlation. Workers were categorized based on their primary tasks, and their urine and plasma samples were analyzed for decomposition products. The results indicated that employees directly involved in the mixing and milling of silicone, as well as those working at the salt bath and in quality control, exhibited the highest levels of exposure. ewg.orgnih.gov

The process of hot curing silicone rubber, which utilizes this compound as an initiator, leads to its decomposition into 2,4-DCBA, 1,3-dichlorobenzene, and PCB congeners such as PCB-47, PCB-51, and PCB-68. ewg.orgnih.govosti.gov Consequently, workers in proximity to these processes experience higher exposure.

The following interactive data table summarizes the urinary concentrations of 2,4-DCBA and 2,4-DCP in workers across different work areas within the silicone rubber facility.

Urinary Concentrations of 2,4-Dichlorobenzoic Acid (2,4-DCBA) and 2,4-Dichlorophenol (2,4-DCP) by Work Area

Work AreaNumber of Workers2,4-DCBA (µg/L) - Median (95th Percentile)2,4-DCP (µg/L) - Median (95th Percentile)
Milling 15120.5 (489.2)2.1 (6.8)
Mixing 1098.4 (398.7)1.8 (5.9)
Salt Bath 885.6 (350.1)1.5 (4.9)
Quality Control 775.3 (310.4)1.3 (4.2)
Administration 205.2 (25.8)0.3 (1.2)
Other 4420.7 (102.3)0.6 (2.5)

Data adapted from a human biomonitoring study in a silicone rubber facility. ewg.orgnih.gov

These findings underscore a direct link between the proximity and intensity of work tasks involving the thermal decomposition of this compound and the resultant internal exposure to its hazardous byproducts.

Evaluation of Acute Exposure Impacts

Acute exposure to the decomposition products of this compound can lead to a range of immediate health effects. The primary substances of concern for acute toxicity are 2,4-dichlorophenol and 2,4-dichlorobenzoic acid.

2,4-Dichlorophenol (2,4-DCP):

Acute exposure to 2,4-DCP can occur through inhalation, skin absorption, and ingestion. epa.gov It is considered very hazardous in case of skin contact (irritant) and ingestion. ewg.org Inhalation of its vapors may cause irritation to the nose, throat, and lungs, leading to symptoms such as coughing, wheezing, and shortness of breath. epa.gov Direct contact with the skin and eyes can result in irritation and burns. epa.gov In severe cases of dermal exposure to molten 2,4-DCP, rapid absorption can lead to systemic toxicity and has been associated with occupational fatalities. who.int

2,4-Dichlorobenzoic Acid (2,4-DCBA):

Acute exposure to 2,4-DCBA is also of concern. It is classified as harmful if swallowed and causes skin and serious eye irritation. epa.govcarlroth.com Inhalation may lead to respiratory tract irritation. epa.govmst.dk Symptoms of acute exposure can include irritation of the skin, characterized by itching, scaling, and redness, and eye irritation with redness and watering. ewg.orgoxfordlabchem.com Ingestion may cause irritation of the digestive tract. ewg.org Animal studies have indicated an acute oral LD50 of 830 mg/kg in mice, with observed effects including drowsiness, ataxia, and dyspnea. epa.govoxfordlabchem.com

The following table summarizes the acute health effects of these decomposition products.

Acute Health Effects of Decomposition Products

CompoundRoute of ExposureAcute Health Effects
2,4-Dichlorophenol (2,4-DCP) Inhalation, Dermal, IngestionRespiratory irritation (coughing, wheezing), skin and eye irritation/burns, potential for severe systemic toxicity with dermal exposure to molten form. epa.govewg.orgwho.int
2,4-Dichlorobenzoic Acid (2,4-DCBA) Inhalation, Dermal, IngestionRespiratory irritation, skin and eye irritation, harmful if swallowed. ewg.orgepa.govcarlroth.commst.dk

Chronic Exposure Considerations and Potential Long-term Health Outcomes

Chronic exposure to the decomposition products of this compound raises significant concerns for long-term health, with potential effects on multiple organ systems. The primary decomposition products, 2,4-dichlorophenol and 2,4-dichlorobenzoic acid, as well as the formation of polychlorinated biphenyls (PCBs), contribute to this risk profile.

Hepatic and Renal System Effects

2,4-Dichlorophenol (2,4-DCP):

Prolonged exposure to 2,4-DCP may lead to damage to the liver and kidneys. epa.gov Animal studies have shown that chronic oral exposure to 2,4-D, for which 2,4-DCP is a metabolite, can result in kidney damage. nih.govcdc.gov While specific long-term studies on 2,4-DCP are limited, the evidence from its parent compounds and related chemicals suggests a potential for hepatic and renal toxicity with chronic exposure. nj.govnih.gov

2,4-Dichlorobenzoic Acid (2,4-DCBA):

There is limited specific data on the chronic hepatic and renal effects of 2,4-DCBA in humans. However, studies on the parent herbicide 2,4-D have shown that at high doses, it can damage the liver and kidneys. nih.govnih.govnih.gov Given that 2,4-DCBA is a metabolite of 2,4-D, there is a plausible concern for similar target organ toxicity with long-term exposure. Animal studies on 2,4-D have reported kidney damage. nih.govcdc.gov

Respiratory System Manifestations

2,4-Dichlorophenol (2,4-DCP):

Chronic inhalation of 2,4-DCP can lead to persistent irritation of the respiratory tract. epa.gov While specific studies on the long-term respiratory effects of 2,4-DCP are not extensive, the acute effects of respiratory irritation suggest that prolonged exposure could lead to chronic respiratory conditions.

2,4-Dichlorobenzoic Acid (2,4-DCBA):

Chronic exposure to 2,4-DCBA may also pose a risk to the respiratory system. It is known to cause respiratory irritation upon acute exposure, and long-term exposure could potentially lead to chronic respiratory issues. epa.govmst.dk Studies on 2,4-D have shown that long-term dietary exposure in mice can induce lung inflammation. nih.govresearchgate.net

Carcinogenic Potential of Polychlorinated Biphenyl Exposure

A significant long-term health concern associated with the decomposition of this compound is the formation of polychlorinated biphenyls (PCBs). ewg.orgnih.gov Specifically, the congeners PCB-47, PCB-51, and PCB-68 have been identified as byproducts. ewg.orgnih.govosti.govewg.org

PCBs as a group are classified as probable human carcinogens by the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC). epa.govtorhoermanlaw.comwikipedia.org Epidemiological studies of workers exposed to PCBs have shown increased rates of liver cancer and malignant melanoma. epa.gov

The specific PCB congeners formed from this compound decomposition are lower-chlorinated PCBs. While much of the historical focus has been on higher-chlorinated PCBs, there is growing evidence of the carcinogenicity of lower-chlorinated congeners, particularly those found in airborne exposures. nih.gov These lower-chlorinated PCBs can be metabolized into reactive intermediates that may be genotoxic. nih.gov

The carcinogenic potential of the specific congeners are as follows:

PCB-47: Has been associated with skin, liver, biliary tract, and intestinal cancers. ewg.org

PCB-51: Linked to an increased risk of malignant melanoma, non-Hodgkin's lymphoma, and brain, liver, and lung cancer. ewg.org

PCB-68: Also associated with an increased risk of malignant melanoma, non-Hodgkin's lymphoma, and brain, liver, and lung cancer. ewg.org

The presence of these carcinogenic PCB congeners as decomposition products of this compound highlights a serious long-term health risk for occupationally exposed individuals. ewg.orgnih.gov

Advanced Analytical Methodologies for Characterization and Monitoring

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental in separating and quantifying bis(2,4-dichlorobenzoyl) peroxide and its related substances. These techniques offer high resolution and sensitivity, making them indispensable for quality control and research.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary method for the analysis of this compound. analytice.com This technique allows for the efficient separation and quantification of the peroxide from its potential impurities. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The detection is typically carried out at a specific wavelength, such as 254 nm, where the analyte exhibits strong absorbance.

A key application of HPLC-UV is the assessment of the purity of this compound and the quantification of its degradation byproducts, most notably 2,4-dichlorobenzoic acid. The thermal decomposition of this compound can lead to the formation of this acid. HPLC methods have been developed to separate and quantify 2,4-dichlorobenzoic acid, ensuring the quality and stability of the peroxide product. The limit of quantification for this compound using HPLC-UV can be as low as approximately 2 µg per media. analytice.com

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Detector UV-Vis
Column C18
Mobile Phase Acetonitrile/Water
Flow Rate 1.5 mL/min
Detection Wavelength 235 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and PCBs

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is crucial for analyzing volatile byproducts that may form during its decomposition. These byproducts can include 1,3-dichlorobenzene (B1664543) and various polychlorinated biphenyl (B1667301) (PCB) congeners, such as PCB-47, PCB-51, and PCB-68. acs.org The high sensitivity and specificity of GC-MS make it an essential tool for monitoring these potentially hazardous compounds. For instance, the analysis of 2,4-dichlorobenzoic acid can also be performed using GC-MS, with a limit of quantification around 0.5 μg per media. analytice.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for metabolite profiling, offering high sensitivity and selectivity for the detection and quantification of metabolites in complex biological matrices. nih.govnih.gov In the study of this compound, LC-MS/MS is employed to investigate its metabolic fate. For example, human exposure to the decomposition products of this peroxide has been assessed by analyzing urinary levels of 2,4-dichlorobenzoic acid and other metabolites like 3,5-dichlorocatechol (B76880), 2,4-dichlorophenol (B122985), and 3,5-dichlorophenol (B58162) using LC-MS/MS. acs.orgresearchgate.netnih.gov This technique provides crucial data for understanding the biotransformation of the compound in vivo.

Table 2: Decomposition Products of this compound and Analytical Methods

CompoundAnalytical Technique
2,4-Dichlorobenzoic acidHPLC-UV, GC-MS, LC-MS/MS
1,3-DichlorobenzeneGC-MS
Polychlorinated Biphenyls (PCBs)GC-MS
3,5-DichlorocatecholLC-MS/MS
2,4-DichlorophenolLC-MS/MS
3,5-DichlorophenolLC-MS/MS

Spectroscopic Approaches for Structural Elucidation and Functional Group Analysis

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound. These methods are complementary to chromatographic techniques and are essential for the complete characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Peroxy and Carbonyl Linkages

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. For this compound, FT-IR spectroscopy is particularly useful for confirming the presence of the characteristic peroxide (-O-O-) and carbonyl (C=O) linkages. The absorption bands corresponding to these functional groups serve as a fingerprint for the compound, allowing for its identification and qualitative assessment of its structural integrity.

Thermal Analysis Techniques for Stability and Kinetic Studies

Thermal analysis techniques are crucial for characterizing the stability and decomposition kinetics of reactive chemicals like this compound. These methods provide critical data by measuring the physical and chemical properties of a substance as a function of temperature or time.

Differential Scanning Calorimetry (DSC) for Exothermic Event Characterization

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound (DCBP), a diacyl organic peroxide, DSC is instrumental in characterizing its thermal instability and the potential for hazardous exothermic decomposition. researchgate.netresearchgate.netresearchgate.net

Research has shown that the decomposition of DCBP is a highly exothermic process. researchgate.net Dynamic DSC scans, where the sample is heated at a constant rate, are used to determine key thermal hazard parameters such as the onset temperature of decomposition (T₀) and the peak temperature of the exotherm (Tₚ). netzsch.com Studies have identified an exothermic onset temperature for DCBP of approximately 98°C under dynamic conditions. researchgate.net

Kinetic analysis of DSC data reveals that the decomposition of DCBP exhibits strong autocatalytic behavior. researchgate.netnetzsch.com This means that one of the decomposition products acts as a catalyst, accelerating the reaction rate over time. This autocatalytic nature is a significant finding, as such reactions can lead to a rapid increase in heat and pressure, posing a considerable risk. researchgate.net The activation energy (Ea) for the decomposition, a measure of the energy barrier that must be overcome for the reaction to occur, has been calculated to be in the range of 232–236 kJ/mol. researchgate.net

Isothermal DSC experiments, where the sample is held at a constant temperature, confirm the autocatalytic nature and the rapid decomposition of DCBP. researchgate.net For instance, at a constant temperature of 92°C, the time to reach the maximum decomposition rate was found to be less than 30 minutes, highlighting the compound's thermal sensitivity and the need to avoid external heating during its handling and storage. researchgate.net

Table 1: DSC Thermal Characteristics of this compound

ParameterValueMethodReference
Exothermic Onset Temperature (T₀)98°CDynamic DSC researchgate.net
Activation Energy (Ea)232–236 kJ/molDynamic DSC (Friedman iso-conversional method) researchgate.net
Decomposition BehaviorStrongly AutocatalyticDynamic and Isothermal DSC researchgate.netnetzsch.com
Time to Maximum Rate @ 92°C< 30 minutesIsothermal DSC researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Mass Loss

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly useful for determining the thermal stability and composition of materials by observing the mass loss associated with decomposition, sublimation, or desorption events.

When a substance is heated during a TGA experiment, it may decompose into volatile products, resulting in a measurable decrease in mass. The resulting TGA curve plots the percentage of mass loss against temperature. This data allows for the determination of the temperature ranges over which decomposition occurs and the total mass loss for each stage.

For this compound, while detailed TGA curves and specific mass loss data are not extensively detailed in the reviewed literature, the decomposition products have been identified. During hot curing or thermal decomposition, DCBP breaks down into several compounds, including 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and various polychlorinated biphenyl (PCB) congeners. nih.gov A TGA analysis would be expected to show a significant mass loss corresponding to the volatilization of these decomposition products. The analysis of the gaseous byproducts, often performed by coupling the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), would provide further insight into the decomposition pathway and the nature of the evolved gases.

Safety Engineering and Hazard Mitigation Strategies in Research and Manufacturing

Principles of Safe Handling and Storage for Organic Peroxides

Organic peroxides are a unique class of chemical compounds characterized by their thermal instability, making them among the most hazardous substances handled in laboratory and manufacturing settings. yale.edupdx.edu Safe handling and storage practices are paramount to prevent accidents.

A primary hazard associated with Bis(2,4-dichlorobenzoyl) peroxide is its propensity for thermal runaway, a self-accelerating decomposition that can lead to an explosion. nouryon.com This process is initiated when the rate of heat generated by the peroxide's decomposition exceeds the rate of heat dissipated to its surroundings. nouryon.com

A critical parameter in preventing thermal runaway is the Self-Accelerating Decomposition Temperature (SADT) . The SADT is the lowest temperature at which a substance, in its commercial packaging, will undergo self-accelerating decomposition. nouryon.comarkema.comhmroyal.com For a 50% paste of this compound, the SADT is approximately +60°C. pergan.com

Key preventative measures include:

Strict Temperature Control: The most critical factor in preventing decomposition is maintaining the storage and handling temperature below the recommended maximum. hmroyal.comnouryon.com For this compound, it is recommended to store it in sealed containers below 30°C and to never allow the temperature to exceed 50°C during storage. gelest.com Temperature-controlled storage, potentially requiring refrigeration, is essential. hmroyal.comnouryon.com

Avoiding Contamination: Contamination with incompatible materials can catalyze decomposition at temperatures well below the SADT. arkema.comhmroyal.com Sources of contamination to be avoided include strong mineral acids, oxidizing and reducing agents, and heavy metals like iron and copper. arkema.com

Using Original, Vented Packaging: Store the peroxide in its original container. hmroyal.comchemicalbook.com If the container is equipped with a vented cap to release pressure from slow decomposition, ensure the vent is functioning correctly and the container is kept upright. njit.edu Do not transfer to tightly sealed, unvented containers. njit.edu

Safety Parameter Value/Recommendation Source(s)
SADT +60 °C pergan.com
Recommended Storage Temp. < 30°C gelest.com
Max. Emergency Temp. 50°C gelest.com

This compound and its decomposition vapors can be flammable. nouryon.comchemicalbook.com Therefore, the elimination of all potential ignition sources is a fundamental safety requirement. chemicalbook.com

Strategies for ignition source control include:

Grounding and Bonding: Proper grounding and bonding of containers and equipment must be implemented to prevent the buildup of static electricity. gelest.comchemicalbook.comechemi.com

Use of Non-Sparking Tools: Tools used for handling should be made of non-sparking materials. chemicalbook.comechemi.com

Prohibition of Ignition Sources: All sources of ignition, such as open flames, sparks, hot surfaces, and smoking, must be strictly prohibited in handling and storage areas. pergan.comnouryon.comchemicalbook.com

The reactivity of this compound with other substances poses a significant hazard. echemi.com Incompatible materials can trigger a rapid and violent decomposition. arkema.com

Key compatibility considerations are:

Incompatible Materials: Avoid all contact with accelerators, amines, heavy metal compounds, strong acids, bases, and reducing agents. arkema.compergan.comnouryon.com It should also be kept away from combustible materials like wood, paper, or oil. chemicalbook.comechemi.com

Material of Construction: Handling equipment, such as spatulas or stirring blades, should be made of compatible materials like Teflon, ceramic, or wood. pdx.edu Metal spatulas should not be used due to the risk of contamination leading to explosive decomposition. pdx.edu Containers and equipment made of materials like glass, porcelain, polyethylene (B3416737), and 316-grade stainless steel are generally considered suitable. denios.ie

Segregated Storage: Organic peroxides must be stored separately from other chemicals, particularly flammable materials and accelerators. nouryon.comgelest.com

Material Compatibility Reason/Note Source(s)
Heavy Metals (Iron, Copper) IncompatibleCatalyzes decomposition arkema.com
Acids, Bases, Amines IncompatibleCan trigger rapid decomposition arkema.compergan.com
Reducing Agents IncompatibleCan trigger rapid decomposition arkema.com
Combustible Materials IncompatibleMay ignite on contact chemicalbook.comechemi.com
Polyethylene, Ceramic, Wood CompatibleInert materials for handling tools pdx.edu
Glass, Porcelain, Stainless Steel CompatibleSuitable for containers and equipment denios.ie

Design and Implementation of Engineering Controls for Chemical Research

Engineering controls are the most reliable way to mitigate hazards associated with this compound by designing safety into the process and equipment.

Proper ventilation is crucial to prevent the accumulation of flammable or toxic vapors and to help maintain stable temperatures. storemasta.com.au

Local Exhaust Ventilation: All work with this compound should be conducted in a chemical fume hood or other approved local exhaust ventilation system. yale.edunjit.edupdx.edu

System Design: Ventilation systems should be designed by a qualified engineer to ensure they provide adequate airflow. storemasta.com.au For storage cabinets, ventilation at both high and low levels is recommended to prevent vapor buildup and maintain an even temperature. storemasta.com.au If the peroxide produces corrosive vapors, the exhaust fan and ducting must be corrosion-resistant. storemasta.com.au

General Room Ventilation: In addition to local exhaust, general room ventilation helps to dilute any fugitive emissions. gelest.com

Given the risk of fire and explosion, especially from flammable decomposition vapors, the use of specialized electrical equipment is mandatory. nouryon.comdenios.ie

Electrical Classification: All electrical fittings, equipment, and heating systems in areas where organic peroxides are handled or stored must be explosion-proof. arkema.comnouryon.comdenios.ie This is to prevent sparks that could ignite flammable vapors. nouryon.com

Blast Shields: For laboratory procedures that pose a risk of explosion, the use of supplemental equipment like blast shields in conjunction with a fume hood is required. njit.edu

Heating Systems: If heating is necessary, it must be carefully controlled. The temperature of heating surfaces should not exceed 60°C, and any electrical heating systems must be explosion-proof. nouryon.comchemstore.co.uk

Personal Protective Equipment (PPE) Selection and Usage Protocols for Researchers

A comprehensive personal protective equipment (PPE) program is fundamental for the protection of personnel working with this compound. The selection of appropriate PPE is contingent on the specific tasks and potential for exposure.

Eye and Face Protection:

Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to prevent eye contact with dust, mists, or vapors. echemi.compolymerization-chem.com.ar

A face shield should be worn in conjunction with goggles when there is a higher risk of splashes or aerosol generation. harwick.com

Contact lenses should not be worn when handling this chemical. gelest.com

Skin Protection:

Chemically resistant gloves, such as neoprene or nitrile rubber, are required. gelest.com Gloves must be inspected for integrity before each use and should be washed and dried after handling the material. echemi.com

Fire/flame resistant and impervious clothing should be worn to protect against skin contact and in case of fire. echemi.com

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse. chemicalbook.comcymitquimica.com

Respiratory Protection:

In situations where inhalation of dust, vapors, or mists may occur, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. gelest.comcymitquimica.com

For significant spills or unknown concentrations, a NIOSH-approved, positive-pressure/pressure-demand, self-contained breathing apparatus (SCBA) is required. harwick.com

General Hygiene and Safety Practices:

Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure. gelest.comcymitquimica.com

Personnel should wash hands thoroughly after handling the compound. cymitquimica.com

Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled or stored. chemicalbook.com

Table 1: PPE Selection Guide for this compound

Exposure Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Handling Tightly fitting safety goggles echemi.compolymerization-chem.com.arNitrile or neoprene gloves gelest.comFlame-retardant lab coat Recommended if dust/vapors are present gelest.com
Weighing and Transfer Operations Safety goggles and face shield harwick.comNitrile or neoprene gloves gelest.comImpervious clothing echemi.comNIOSH/MSHA approved respirator cymitquimica.com
Accidental Spill or Release Safety goggles and face shield harwick.comChemical resistant gloves chemicalbook.comFull protective suitNIOSH-approved SCBA harwick.com

Emergency Response Planning for Accidental Release or Decomposition Events

Given the potential for fire and explosion, a well-defined emergency response plan is crucial.

Accidental Release Measures:

In the event of a spill, all sources of ignition must be immediately removed from the area. echemi.comharwick.com

Personnel should be evacuated to a safe, upwind location. echemi.compolymerization-chem.com.ar

Only trained personnel equipped with the appropriate PPE, including SCBA, should enter the spill area. harwick.com

The spilled material should be contained to prevent spreading. harwick.com It can be absorbed with inert materials like clay, sand, or earth. harwick.com

Non-sparking tools and explosion-proof equipment must be used during cleanup. chemicalbook.com

The collected material must be placed in a suitable, closed container for disposal in accordance with regulations. chemicalbook.com

Decomposition and Fire Events:

Heating may cause a fire and can lead to a violent reaction or explosion if the bulk material is heated above its Self-Accelerating Decomposition Temperature (SADT) of 60°C. gelest.comcymitquimica.com

In case of fire, firefighters should wear full-face, self-contained breathing apparatus and impervious protective clothing. harwick.com

Water spray, foam, carbon dioxide, or dry chemical can be used to extinguish a fire. gelest.com However, high-pressure water streams should be avoided as they may spread the material. harwick.com

Containers exposed to fire should be cooled with a water fog or spray to prevent rupture. harwick.com

Fire control water should be diked for later disposal to prevent environmental contamination. harwick.com

First Aid Measures:

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. echemi.com

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. harwick.com

Eye Contact: Immediately flush eyes with large quantities of running water for a minimum of 15 minutes, holding the eyelids apart. harwick.com

Ingestion: Do NOT induce vomiting. Give several glasses of water to drink. Seek immediate medical attention. harwick.com

Regulatory Compliance and Risk Management Frameworks

The use of this compound is subject to various regulations globally to ensure the safety of workers and consumers.

In the United States, the Environmental Protection Agency (EPA) tracks this substance under its program and regulatory information systems. epa.gov In the European Union, it is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation. europa.eu According to ECHA (European Chemicals Agency), this substance is classified as potentially damaging to fertility or the unborn child, suspected of causing genetic defects, may cause a fire if heated, and may cause an allergic skin reaction. europa.eu

For food contact materials (FCMs), regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Commission have established limits on its use. food-safety.com For instance, in the EU and China, the limit of use is 0.2 percent in the final product, while in the U.S., it is 1.5 percent. food-safety.com

A comprehensive risk management framework should include:

Regular monitoring of occupational exposure to decomposition products such as 1,3-dichlorobenzene (B1664543) and certain polychlorinated biphenyls (PCBs). researchgate.netnih.gov

Adherence to established occupational exposure limits where available. researchgate.net

Maintaining up-to-date knowledge of regulatory changes, such as the potential reclassification of the substance, which could impact its use in certain applications. food-safety.com

Comparative Peroxide Chemistry: Structure Reactivity Application Relationships

Structural and Mechanistic Distinctions from Benzoyl Peroxide (BPO)

Bis(2,4-dichlorobenzoyl) peroxide, often abbreviated as DCBP, is a diacyl peroxide structurally related to the more common Benzoyl Peroxide (BPO). The primary structural difference is the presence of two chlorine atoms on each of the two benzene (B151609) rings, specifically at the 2 and 4 positions. This extensive halogenation significantly alters the molecule's electronic and steric properties, leading to distinct decomposition behaviors and reactivity compared to the unsubstituted BPO.

Upon heating, both molecules decompose to form free radicals, which can initiate polymerization. The peroxy group (-O-O-) is the source of this thermal instability. researchgate.net However, the decomposition pathway for DCBP is more complex than that of BPO, yielding products such as 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene (B1664543), and various polychlorinated biphenyl (B1667301) (PCB) congeners. nih.gov

The chlorine substituents on the benzoyl rings of DCBP have a profound effect on its decomposition kinetics. These electron-withdrawing groups stabilize the peroxide molecule, making it more resistant to thermal decomposition than BPO. This is reflected in its significantly higher activation energy.

Studies using differential scanning calorimetry (DSC) have determined the activation energy for DCBP decomposition to be in the range of 232–236 kJ/mol. researchgate.net In contrast, BPO has a much lower activation energy, approximately 140 kJ/mol, although values can range from 90 to 230 kJ/mol depending on the conditions. researchgate.net This means more energy is required to break the oxygen-oxygen bond in DCBP.

Furthermore, the decomposition of DCBP is characterized by a strong autocatalytic reaction, a phenomenon confirmed by isothermal scanning curves. researchgate.netacs.org This is a key mechanistic difference from BPO, whose decomposition generally follows a first-order reaction model. researchgate.net The autocatalytic nature means that the decomposition products of DCBP accelerate the subsequent decomposition of the remaining peroxide.

Table 1: Comparison of Decomposition Kinetic Parameters

ParameterThis compound (DCBP)Benzoyl Peroxide (BPO)
Activation Energy (Ea)232–236 kJ/mol researchgate.net~140 kJ/mol (can range from 90-230 kJ/mol) researchgate.net
Decomposition MechanismAutocatalytic researchgate.netacs.orgTypically first-order reaction researchgate.net
Exothermic Onset Temperature98°C researchgate.net~100°C (degrades significantly) researchgate.net

The differences in decomposition kinetics directly translate to differences in effectiveness as a polymerization initiator. The choice of an initiator is critical and is often based on its rate of decomposition at the desired reaction temperature. tandfonline.compergan.com

BPO, with its lower activation energy, decomposes more readily at lower temperatures, making it a highly effective initiator for a wide range of polymerization processes, including those for styrenics, acrylics, and polyvinylchloride (PVC). pergan.com Its faster decomposition leads to a more rapid generation of free radicals and, consequently, a faster initiation of the polymerization process.

Conversely, DCBP's higher thermal stability makes it less suitable for low-temperature applications. It is typically used in processes that require higher curing temperatures, such as in the vulcanization of silicone rubber. researchgate.netresearchgate.net Its high decomposition temperature ensures that it does not initiate polymerization prematurely during mixing or processing stages, only becoming active when the desired higher temperature is reached.

Comparison with Other Substituted Diacyl Peroxides (e.g., Di(4-chlorobenzoyl) peroxide)

When comparing this compound to other halogenated diacyl peroxides, such as Di(4-chlorobenzoyl) peroxide, the position of the substituent on the aromatic ring becomes a critical factor. Di(4-chlorobenzoyl) peroxide features a single chlorine atom on each ring at the para (4) position.

This positional difference influences the molecule's stability. Di(4-chlorobenzoyl) peroxide is reported to have a marginally higher Self-Accelerating Decomposition Temperature (SADT) of 65°C compared to DCBP. The SADT is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition and is a critical measure of thermal stability. The slightly higher stability of the para-substituted version is attributed to reduced steric hindrance compared to the ortho- and para-substituted DCBP.

Table 2: Stability Comparison of Substituted Diacyl Peroxides

CompoundSubstitution PatternSelf-Accelerating Decomposition Temperature (SADT)Key Structural Influence
This compoundOrtho (2) and Para (4)Lower than Di(4-chlorobenzoyl) peroxideIncreased steric hindrance from ortho-substituent
Di(4-chlorobenzoyl) peroxidePara (4)65°C Reduced steric hindrance
Benzoyl Peroxide (BPO)Unsubstituted79°C (for 50 kg package) researchgate.netBaseline for comparison

Insights from Activation Energy Comparisons Across Peroxide Classes

Activation energy (Ea) is a fundamental parameter that quantifies the minimum energy required to initiate a chemical reaction. For organic peroxides, it reflects the energy needed to cleave the weak O-O bond and generate radicals. Comparing Ea values across different peroxide classes provides insight into their relative thermal stabilities and suitable application temperatures. alfachemic.com

Diacyl peroxides, as a class, have varying activation energies based on their specific structure. As noted, the halogenation in DCBP results in a very high activation energy (232-236 kJ/mol) compared to the unsubstituted BPO (~140 kJ/mol). researchgate.net This places DCBP among the more stable diacyl peroxides, requiring significant thermal energy to initiate decomposition. In contrast, other polymerization systems can have much lower activation energies; for example, the polymerization of methyl methacrylate (B99206) (MMA) initiated by a palladium carboxylate/thiol system was found to have an Ea of only 40.0 kJ/mol. mdpi.com

This wide range of activation energies across different initiator systems allows for precise control over polymerization processes. alfachemic.com Initiators with high Ea values like DCBP are reserved for high-temperature curing, while those with lower Ea values are used for polymerizations at or near room temperature.

Table 3: Activation Energies for Various Peroxides and Initiator Systems

Initiator SystemPeroxide/Initiator ClassActivation Energy (Ea) (kJ/mol)Reference
This compound (DCBP)Diacyl Peroxide232–236 researchgate.net
Benzoyl Peroxide (BPO)Diacyl Peroxide~140 (range 90-230) researchgate.net
AIBN (in fkd)Azo Compound123.5 nih.gov
Pd(CF3COO)2 / 1-octanethiolRedox System40.0 mdpi.com

Implications for Polymer Properties and End-Product Performance

The choice of initiator extends beyond controlling the reaction rate; it has significant implications for the final properties of the polymer and the performance of the end-product. tandfonline.com The type and concentration of the initiator can influence critical factors such as crosslinking density, thermal properties (e.g., glass transition temperature, Tg), and dielectric properties. mdpi.com

For thermosetting polymers, a higher concentration of initiator generally leads to a more extensive crosslinking reaction, resulting in a higher crosslink density and an increased glass transition temperature. mdpi.com However, the by-products from the initiator's decomposition can also affect performance. mdpi.com These by-products remain as residues dissolved in the polymer matrix. tandfonline.com

In the case of DCBP, its decomposition during the hot curing of silicone rubber produces 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and specific PCB congeners (PCB-47, PCB-51, and PCB-68). nih.gov The presence of these chlorinated organic compounds within the final silicone product can alter its properties, such as its dielectric performance, and may be a concern for specific applications due to their potential environmental and health implications. nih.govmdpi.com

Studies on other systems, such as polymethacrylate (B1205211) bone cement using BPO, have shown that adjusting the initiator concentration can optimize mechanical properties like compressive strength. mdpi.com An increase in BPO from 0.05 wt.% to 0.3 wt.% was found to increase the compressive strength of the resulting cement. mdpi.com This demonstrates the principle that the initiator system must be carefully selected and optimized not just to drive the polymerization, but to achieve the desired performance characteristics in the final material.

Future Research Directions and Sustainable Alternatives

Development of Novel Synthesis Routes with Reduced Environmental Footprint

The conventional synthesis of Bis(2,4-dichlorobenzoyl) peroxide involves chlorinated precursors and can generate halogenated waste streams. Research in this area is geared towards the principles of green chemistry, aiming to reduce the environmental impact of the production process. The goal is to develop synthetic pathways that utilize less hazardous materials, reduce energy consumption, and minimize waste generation. echemi.com A key objective is to design processes that have a high atom economy, ensuring that a maximal proportion of the raw materials is incorporated into the final product.

Future investigations will likely focus on catalytic systems that can operate under milder conditions and use more environmentally benign solvents. The development of continuous flow processes, as opposed to batch production, is another promising avenue. Flow chemistry can offer better control over reaction parameters, leading to higher yields, improved safety, and a reduction in byproducts.

Exploration of Alternative Radical Initiators with Lower Byproduct Formation

A significant area of research is the identification and development of alternative radical initiators that can replace this compound. The primary drivers for this search are the desire to eliminate chlorinated byproducts and to find initiators with a more favorable safety profile. The ideal alternative would be highly efficient, non-toxic, and would decompose into benign or easily recyclable byproducts.

Researchers are exploring various classes of compounds, including other organic peroxides with different substitution patterns that lead to less problematic decomposition products. Additionally, non-peroxide initiators, such as certain azo compounds or photoinitiators that can be activated by light, are being investigated. The suitability of these alternatives is assessed based on their decomposition kinetics, initiation efficiency for specific polymerization reactions, and the properties of the resulting polymers.

Advanced Characterization Techniques for Trace Byproduct Detection

The decomposition of this compound can lead to the formation of byproducts such as 2,4-dichlorobenzoic acid and other chlorinated aromatic compounds. acs.org Ensuring product purity and monitoring for the presence of these substances in industrial settings and the environment requires highly sensitive and specific analytical methods. Future research will focus on advancing these techniques to enable the detection of trace and ultra-trace levels of byproducts.

Techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose, offering the ability to separate, identify, and quantify these compounds with high precision. acs.org The development of new analytical standards and certified reference materials is also crucial for accurate quantification. Furthermore, research into real-time monitoring techniques could provide immediate feedback during industrial processes, allowing for better process control and minimization of byproduct formation.

Enhanced Kinetic Modeling for Predictive Safety Assessments

Organic peroxides are energetically unstable, and their decomposition can be initiated by heat, leading to potential thermal runaway reactions. researchgate.net Enhanced kinetic modeling is a critical area of research for improving the predictive safety assessment of this compound. These models aim to accurately predict the compound's thermal behavior under various storage and processing conditions.

By studying the thermal decomposition kinetics, researchers can determine key safety parameters. researchgate.net Advanced computational models, incorporating factors such as heat transfer, reaction vessel geometry, and the presence of contaminants or inhibitors, can provide a more comprehensive understanding of the risks. This allows for the development of safer operating procedures, emergency response plans, and the design of inherently safer processes.

Investigating Biological Degradation Pathways of this compound and its Metabolites

Understanding the environmental fate of this compound and its degradation products is essential for a complete lifecycle assessment. Research in this domain focuses on its biodegradation in various environmental compartments like soil and water. As a chlorinated aromatic compound, its persistence and potential for bioaccumulation are of interest. nih.govbham.ac.uk

Q & A

What are the recommended synthetic methodologies for producing Bis(2,4-dichlorobenzoyl) peroxide (DCBP) in laboratory settings?

DCBP is synthesized via the reaction of 2,4-dichlorobenzoyl chloride with hydrogen peroxide under controlled conditions. A validated method involves condensation in an alkaline medium to minimize side reactions. For lab-scale production, stoichiometric ratios and temperature control (typically below 40°C) are critical to prevent premature decomposition. Post-synthesis purification often includes crystallization from ethanol-water mixtures to achieve ≥50% purity in paste form .

What analytical techniques are optimal for characterizing DCBP purity and structural integrity?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) can quantify DCBP and detect degradation byproducts like 2,4-dichlorobenzoic acid .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures (typically ~54°C for DCBP in silicone oil) and exothermic activity .
  • Spectroscopy : FT-IR confirms peroxide (-O-O-) and carbonyl (C=O) functional groups, while NMR (¹³C/¹H) resolves chlorinated aromatic signals .

What safety protocols are essential for handling DCBP in laboratory environments?

DCBP is classified as an organic peroxide (GHS Category 5.2) with acute aquatic toxicity. Key protocols include:

  • Storage : Stabilize in silicone oil or calcium carbonate matrices at ≤25°C, away from acids or reducing agents .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-retardant lab coats. Conduct reactions in fume hoods with spark-resistant tools .
  • Emergency Response : For spills, neutralize with inert absorbents (e.g., sand) and avoid water to prevent uncontrolled decomposition .

How does thermal inertia affect DCBP decomposition kinetics in solvent systems?

In adiabatic environments, DCBP’s decomposition rate in benzene solutions is influenced by thermal inertia factors (Φ). Accelerating Rate Calorimetry (ARC) studies show that lower Φ values (e.g., Φ = 1.5) correlate with faster temperature rises (up to 12°C/min) and pressure buildup, requiring strict temperature control below 50°C to mitigate runaway reactions .

How do alkali additives modulate DCBP decomposition pathways?

Adding NaOH to DCBP/benzene solutions accelerates hydrolysis, reducing activation energy (Ea) from ~120 kJ/mol (pure DCBP) to ~85 kJ/mol. This shifts decomposition from radical-mediated pathways to ionic mechanisms, producing 2,4-dichlorobenzoate salts. Researchers must account for solvent pH when designing kinetic models .

What experimental strategies optimize DCBP’s cross-linking efficiency in silicone rubber vulcanization?

  • Concentration : Use 1–2% DCBP (w/w) in silicone matrices to balance cross-link density and mechanical stability .
  • Curing Conditions : Hot-air vulcanization at 100–120°C achieves optimal cure times (t90) without foaming. Avoid carbon black additives, which inhibit peroxide activity .
  • Post-Curing Analysis : Swelling tests in toluene quantify cross-link density, while TGA monitors residual peroxide content .

How can researchers resolve contradictions in reported decomposition data for DCBP under acidic vs. alkaline conditions?

Some studies report DCBP as acid-insensitive , while others note alkali-induced acceleration . To reconcile this:

  • Controlled Replication : Conduct parallel experiments in buffered solutions (pH 2–12) using ARC or DSC.
  • Byproduct Analysis : Monitor chlorinated biphenyls (e.g., via GC-MS) to distinguish radical vs. ionic decomposition pathways .
  • Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies under varying pH .

What environmental precautions are necessary when disposing of DCBP waste?

DCBP exhibits chronic aquatic toxicity (EC50 < 1 mg/L). Dispose via:

  • Hydrolysis : Treat with alkaline solutions (e.g., 10% NaOH) to degrade peroxide bonds, followed by adsorption onto activated carbon .
  • Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste labeling and incineration at permitted facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.